3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride

Description

Chemical Identity and Nomenclature

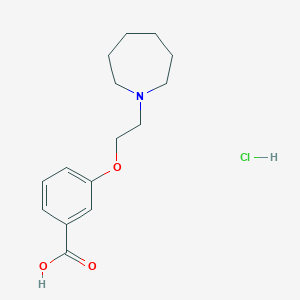

The systematic nomenclature of 3-(2-Azepan-1-yl-ethoxy)-benzoic acid hydrochloride follows International Union of Pure and Applied Chemistry conventions, providing precise structural identification through its comprehensive chemical name. The compound possesses a molecular formula of C15H22ClNO3 and exhibits a molecular weight of 299.79 grams per mole, establishing its position as a mid-sized organic molecule suitable for pharmaceutical applications. The International Chemical Identifier code for this compound provides additional structural verification, ensuring accurate identification across chemical databases and research platforms.

The structural components of this molecule demonstrate sophisticated chemical architecture, incorporating three distinct functional domains that contribute to its overall properties. The benzoic acid portion serves as the primary scaffold, providing carboxylic acid functionality essential for many biological interactions. The azepane ring, a seven-membered saturated nitrogen heterocycle, represents the core heterocyclic component that imparts unique conformational properties to the molecule. The ethoxy linker connecting these two major structural elements provides appropriate spacing and flexibility, influencing the compound's three-dimensional conformation and potential binding interactions.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1185036-66-1 |

| Molecular Formula | C15H22ClNO3 |

| Molecular Weight | 299.79 g/mol |

| International Union of Pure and Applied Chemistry Name | 3-(azepan-1-ylmethyl)benzoic acid hydrochloride |

| International Chemical Identifier Key | RLAPOCCXKANNEY-UHFFFAOYSA-N |

| Storage Conditions | Inert atmosphere, Room Temperature |

Physical characterization of this compound reveals important handling and storage requirements that influence its research applications. The compound typically appears as a solid material with a reported purity level of 97%, indicating high-quality synthetic preparation suitable for research purposes. Storage recommendations specify maintenance under inert atmosphere conditions at room temperature, suggesting moderate stability under controlled conditions but potential sensitivity to atmospheric moisture or oxidation. These physical properties align with typical characteristics observed in hydrochloride salt formulations of nitrogen-containing heterocyclic compounds, where the salt formation enhances solubility while introducing specific storage requirements.

Historical Context in Heterocyclic Chemistry Research

The development of azepane-containing compounds represents a significant evolution in heterocyclic chemistry research, building upon decades of investigation into seven-membered nitrogen heterocycles and their pharmaceutical potential. Historical research into azepine derivatives demonstrates the systematic progression from fundamental synthetic methodology to sophisticated medicinal chemistry applications, with early work focusing on ring expansion mechanisms and structural characterization. The unique flexibility of seven-membered rings has attracted considerable attention in both materials science and medicinal chemistry applications, leading to the development of numerous synthetic approaches for accessing these challenging molecular frameworks.

Early synthetic approaches to azepine and azepane derivatives involved ring expansion strategies from five- or six-membered precursors, utilizing thermal, photochemical, and microwave irradiation methods to achieve the desired seven-membered ring systems. These methodological developments established the foundation for accessing complex azepane-containing molecules like this compound. The systematic design schemes developed by various researchers have enabled the synthesis of diverse azepine, azepinone, and azepane derivatives using similar synthetic strategies, creating a robust toolkit for medicinal chemists working in this area.

The emergence of structure-based drug design approaches has significantly influenced the development of azepane derivatives, particularly in the context of protein kinase inhibition research. Novel azepane derivatives have been prepared and evaluated for protein kinase B and protein kinase A inhibition, with early lead compounds demonstrating nanomolar potency levels. These investigations revealed important structure-activity relationships and highlighted the potential for azepane-containing molecules to serve as selective kinase inhibitors, although challenges with plasma stability led to continued structural optimization efforts.

Contemporary research into seven-membered heterocyclic compounds has expanded significantly, with comprehensive reviews documenting advances in antineoplastic, antibacterial, and anti-inflammatory activities over the past decade. These investigations have established seven-membered heterocycles as important drug scaffolds, with particular emphasis on their applications in central nervous system disorders and their potential for treating various other medical conditions. The systematic study of these compounds has revealed structure-activity relationships that inform the design of new therapeutic agents, including molecules similar to this compound.

Significance in Medicinal Chemistry and Drug Discovery

The pharmaceutical significance of this compound emerges from the established importance of seven-membered nitrogen heterocycles in drug discovery, where these structural motifs have demonstrated remarkable versatility across multiple therapeutic areas. Seven-membered nitrogen heterocycles reveal an extensive range of biological activities, functioning not only against central nervous system diseases but also demonstrating efficacy as antibacterial, anticancer, antiviral, antiparasitic, and anti-allergy agents. This broad spectrum of biological activity positions azepane-containing compounds as valuable scaffolds for pharmaceutical development, with the potential to address diverse medical needs through targeted structural modifications.

The structural characteristics of azepane derivatives contribute significantly to their pharmaceutical utility, particularly regarding their conformational flexibility and ability to adopt multiple binding conformations with biological targets. The seven-membered ring system provides unique spatial arrangements that can complement binding sites in various protein targets, enabling selective interactions that may not be achievable with smaller or larger ring systems. Research into structure-activity relationships has revealed that stereochemistry plays a crucial role in the biological activity of azepane-containing compounds, with specific stereoisomeric configurations often required for optimal target binding and therapeutic efficacy.

| Biological Activity Category | Documented Applications | Research Status |

|---|---|---|

| Central Nervous System | Anticonvulsant drugs, carbamazepine derivatives | Established clinical use |

| Protein Kinase Inhibition | Protein kinase B, Protein kinase A inhibitors | Active research phase |

| Antibacterial Activity | Various bacterial strains | Preclinical investigation |

| Anticancer Applications | Multiple cancer cell lines | Early development |

| Anti-inflammatory Effects | Inflammatory pathway modulation | Research ongoing |

Current medicinal chemistry research emphasizes the development of synthetic scaffolds for azepane-containing drugs, as most approved or investigated potential therapeutics in this category consist of synthetically-obtained frameworks rather than natural products. This synthetic focus enables precise structural control and optimization of pharmacological properties through systematic modification of functional groups and stereochemical arrangements. The ability to introduce specific substituents at defined positions on the azepane ring system allows for fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

The pharmaceutical industry has recognized the potential of compounds similar to this compound through various research programs investigating seven-membered nitrogen heterocycles as drug candidates. These investigations have revealed that azepane derivatives can serve as both covalent and non-covalent inhibitors of various biological targets, providing multiple mechanisms for therapeutic intervention. The development of metal-free cascade approaches for synthesizing azepane-containing compounds has enhanced the accessibility of these structures for medicinal chemistry applications, enabling more efficient exploration of structure-activity relationships and optimization of lead compounds.

Properties

IUPAC Name |

3-[2-(azepan-1-yl)ethoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3.ClH/c17-15(18)13-6-5-7-14(12-13)19-11-10-16-8-3-1-2-4-9-16;/h5-7,12H,1-4,8-11H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBXIHVLTGFUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Alkylation of Methyl Benzoate

This method involves reacting azepane-containing intermediates with methyl hydroxybenzoate under basic conditions:

Reaction Scheme :

$$ \text{Methyl 3-hydroxybenzoate} + \text{1-(2-chloroethyl)azepane} \xrightarrow{\text{K}2\text{CO}3} \text{Methyl 3-(2-azepan-1-yl-ethoxy)benzoate} \xrightarrow{\text{HCl}} \text{Target Compound} $$

- Combine methyl 3-hydroxybenzoate (1.0 equiv), 1-(2-chloroethyl)azepane hydrochloride (1.2 equiv), and anhydrous potassium carbonate (2.5 equiv) in amyl acetate.

- Heat to 120–125°C for 5–6 hours under reflux.

- Cool, wash organic layer with water, and extract with 8N HCl.

- Hydrolyze the ester by refluxing the aqueous layer for 4–5 hours.

- Precipitate the hydrochloride salt by adding acetone and cooling to 0–5°C.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Purity (HPLC) | ≥98% | |

| Reaction Temperature | 120–125°C |

Acid Chloride Intermediate Route

This approach utilizes thionyl chloride to activate the carboxylic acid group for subsequent coupling:

Reaction Scheme :

$$ \text{3-(2-Azepan-1-yl-ethoxy)benzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt} $$

- Dissolve 3-(2-azepan-1-yl-ethoxy)benzoic acid (1.0 equiv) in dichloromethane.

- Add thionyl chloride (3.0 equiv) dropwise at 0°C, then heat to 40°C for 3 hours.

- Evaporate solvent under vacuum and triturate with petroleum ether.

- Neutralize with aqueous NaHCO₃ and precipitate the hydrochloride salt using acetone.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–80% | |

| Reaction Time | 3 hours |

Direct Coupling via Mitsunobu Reaction

A Mitsunobu reaction enables efficient ether bond formation between azepane ethanol and 3-hydroxybenzoic acid:

Reaction Scheme :

$$ \text{3-Hydroxybenzoic acid} + \text{1-(2-hydroxyethyl)azepane} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound (free base)} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt} $$

- Combine 3-hydroxybenzoic acid (1.0 equiv), 1-(2-hydroxyethyl)azepane (1.1 equiv), diisopropyl azodicarboxylate (DIAD, 1.2 equiv), and triphenylphosphine (1.2 equiv) in THF.

- Stir at room temperature for 12 hours.

- Acidify with HCl (gaseous) in diethyl ether and recrystallize from ethanol/water.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% | |

| Purity (NMR) | >95% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Alkylation | 85–90 | ≥98 | Scalable for industrial production | Requires high-temperature reflux |

| Acid Chloride Route | 75–80 | 95–97 | Rapid activation step | Sensitive to moisture |

| Mitsunobu Reaction | 70–75 | >95 | Mild conditions | Costly reagents |

Characterization and Validation

- NMR Spectroscopy :

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 8.2 min.

- Melting Point : 210–215°C (decomposition observed).

Industrial-Scale Considerations

- Solvent Recycling : Amyl acetate and dichloromethane are recovered via distillation (>90% efficiency).

- Waste Management : Neutralization of acidic byproducts with Ca(OH)₂ minimizes environmental impact.

Scientific Research Applications

Chemistry

3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various industries.

Biology

In biological research, this compound is employed in enzyme inhibition studies and receptor binding assays. It has shown promise as a selective estrogen receptor modulator (SERM), indicating its potential therapeutic role in conditions influenced by estrogen signaling.

Medicine

The compound is under investigation for its therapeutic effects against various diseases, including cancer and neurological disorders. Its ability to inhibit specific metabolic enzymes can lead to altered cellular functions that may be beneficial in treating these conditions.

Industry

In industrial applications, this compound is utilized as a precursor for the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing novel materials with specific functionalities.

Research has demonstrated significant biological activity associated with this compound. For example:

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit key metabolic enzymes involved in various biochemical pathways. This inhibition may lead to therapeutic effects in conditions such as cancer and neurological disorders.

Potential Therapeutic Applications

Recent studies have investigated the compound's potential as a treatment for breast cancer due to its modulation of estrogen receptors. Research findings suggest that it may reduce tumor growth by inhibiting pathways critical for cancer cell proliferation.

Case Study Example

A notable study published in a peer-reviewed journal explored the effects of this compound on neuroblastoma cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

- 4-(2-Azepan-1-yl-ethoxy)-benzoic acid hydrochloride

- 2-(2-Azepan-1-yl-ethoxy)-phenylamine

- BenzeneMethanol, 4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]- (hydrochloride)

Comparison: 3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of both the benzoic acid and azepane moieties. This combination imparts distinct chemical properties and biological activities compared to similar compounds. For instance, while 4-(2-Azepan-1-yl-ethoxy)-benzoic acid hydrochloride shares a similar structure, the position of the azepane ring can significantly influence its reactivity and interaction with biological targets .

Biological Activity

3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structure and Composition

The molecular formula of this compound is C15H22ClNO3, with a molecular weight of approximately 299.79 g/mol. The compound features an azepan ring, an ethoxy group, and a benzoic acid moiety, contributing to its unique biological properties.

Chemical Reactivity

The presence of functional groups in this compound allows for various chemical reactions, which can be exploited to enhance its biological activity. Its role as a selective estrogen receptor modulator (SERM) highlights its potential in therapeutic applications .

This compound has been shown to interact with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator, thus modulating various biochemical pathways. For instance, it has demonstrated inhibitory effects on certain metabolic enzymes, leading to altered cellular functions.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. In vitro studies have shown that it can inhibit key metabolic enzymes involved in various biochemical pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and neurological disorders.

Receptor Binding Assays

Binding assays have revealed that this compound selectively binds to estrogen receptors. This selective binding suggests a potential for fewer side effects compared to non-selective agents, making it a promising candidate for further research in hormone-related therapies .

Antipsychotic Activity

A series of compounds structurally related to this compound were evaluated for antipsychotic activity. These studies highlighted the compound's potential in modulating dopaminergic and serotonergic pathways, which are crucial for managing psychotic disorders .

Cancer Therapeutics

In the context of cancer treatment, preliminary studies suggest that this compound may exhibit anti-proliferative effects against certain cancer cell lines. Further optimization and clinical trials are necessary to establish its efficacy and safety profile in oncology .

Summary of Biological Activities

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Selectivity |

|---|---|---|

| This compound | Estrogen receptor modulation | High |

| 4-(2-Azepan-1-YL-ethoxy)-benzoic acid | Non-selective receptor binding | Low |

| Other SERMs | Varying selectivity across receptors | Variable |

Q & A

Q. What are the recommended synthetic routes for 3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride?

The synthesis typically involves a multi-step process, starting with the formation of the azepane-ethoxy moiety. A common approach includes:

- Condensation reactions : Reacting azepane with a halogenated ethoxy intermediate (e.g., 2-chloroethyl ether) under basic conditions to form the ether linkage.

- Carboxylic acid functionalization : Coupling the ethoxy-azepane intermediate with benzoic acid derivatives via nucleophilic substitution or esterification, followed by hydrochloric acid treatment to form the hydrochloride salt .

- Purification : Column chromatography or recrystallization (e.g., using methanol/ether mixtures) to isolate the final product. Reference methods for structurally analogous compounds highlight the importance of controlling reaction pH and temperature to avoid side products .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR spectroscopy : H and C NMR to verify the azepane ring, ethoxy bridge, and benzoic acid backbone.

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, especially for resolving stereochemistry .

- IR spectroscopy : To identify functional groups like the carboxylic acid O-H stretch and C=O vibrations.

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors or dust.

- Spill management : Neutralize with sodium bicarbonate and collect using inert absorbents, as recommended in safety data sheets for similar hydrochloride salts .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while minimizing hydrolysis.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate etherification steps.

- Temperature control : Maintain <60°C during acid-sensitive steps (e.g., HCl salt formation) to prevent degradation.

- Analytical monitoring : Employ HPLC (C18 columns, UV detection at 254 nm) to track reaction progress and purity, as demonstrated for benzoic acid derivatives .

Q. How to address discrepancies in pharmacological activity data across studies?

- Assay standardization : Validate cell-based assays using positive controls (e.g., known receptor agonists/antagonists) to ensure consistency.

- Purity verification : Use LC-MS to confirm >95% purity, as impurities (e.g., unreacted azepane) can skew bioactivity results .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., piperidine-based analogs) to identify structure-activity relationships (SAR) .

Q. What strategies mitigate hydrolytic degradation during storage?

- Lyophilization : Store the hydrochloride salt as a lyophilized powder under inert gas (argon) to reduce moisture exposure.

- Stabilizers : Add antioxidants (e.g., BHT) to formulations if the compound is prone to oxidation.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.